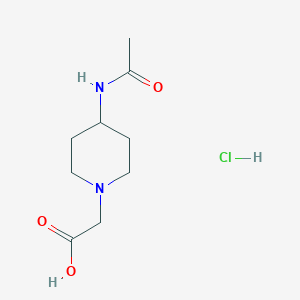

2-(4-Acetamidopiperidin-1-yl)acetic acid hydrochloride

Overview

Description

Scientific Research Applications

Energetic Salts Synthesis

The synthesis of energetic salts based on nitroiminotetrazole-containing acetic acid showcases a related field of research where similar acetic acid derivatives are utilized. In this context, acetic acid derivatives have been synthesized and characterized for their potential as energetic materials. These compounds have been evaluated for their heats of formation and detonation properties, indicating their application in materials science, particularly in the development of insensitive explosives (Joo et al., 2012).

Antimicrobial Activity

Another study focused on the antimicrobial activity of rhodanine-3-acetic acid derivatives. These compounds, which share a structural motif with the acetamidopiperidin-acetic acid derivative, were synthesized and tested against a range of bacteria, mycobacteria, and fungi. The study found significant activity against mycobacteria, showcasing the potential of acetic acid derivatives in medicinal chemistry and drug discovery for antimicrobial agents (Krátký et al., 2017).

Radiolabeling for PET Studies

In the field of radiopharmacy, an improved synthesis and radiolabeling of a piperidine-acetic acid derivative were developed for PET imaging studies. This research demonstrates the application of acetic acid derivatives in the synthesis of radiotracers for neuroimaging, highlighting the compound's relevance in studying the acetylcholine neurotransmission system (Carpinelli et al., 2006).

Novel Fluorescent Amino Acid Synthesis

The synthesis of the hydrochloride of a racemic amino acid, showcasing a versatile fluorescent probe in proteins, demonstrates the broader applications of acetic acid derivatives in biochemistry. This study highlights the use of acetic acid derivatives in developing tools for biochemical research, offering insights into protein structure and function through fluorescence-based techniques (Braun & Dittrich, 2010).

Green Chemistry in Drug Design

Research on the environmentally friendly synthesis of analgesic and antipyretic compounds involves acetic acid derivatives, underlining the importance of sustainable approaches in medicinal chemistry. These studies reflect the compound's potential in the synthesis of bioactive molecules with reduced environmental impact, contributing to the development of safer and more sustainable pharmaceuticals (Reddy et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(piperidin-4-yl)acetamides, have been reported to inhibit soluble epoxide hydrolase (seh), an enzyme involved in the metabolism of endogenous epoxyeicosatrienoic acids .

Mode of Action

If it acts similarly to related compounds, it may inhibit seh, thereby stabilizing endogenous epoxyeicosatrienoic acids . This stabilization could potentially lead to anti-inflammatory effects .

Biochemical Pathways

If it acts similarly to related compounds, it may affect the metabolism of epoxyeicosatrienoic acids by inhibiting seh . This could potentially lead to changes in inflammatory responses .

Result of Action

If it acts similarly to related compounds, it may lead to anti-inflammatory effects through the stabilization of endogenous epoxyeicosatrienoic acids .

properties

IUPAC Name |

2-(4-acetamidopiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-7(12)10-8-2-4-11(5-3-8)6-9(13)14;/h8H,2-6H2,1H3,(H,10,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYDLWDWQSCRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

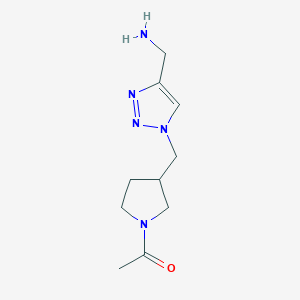

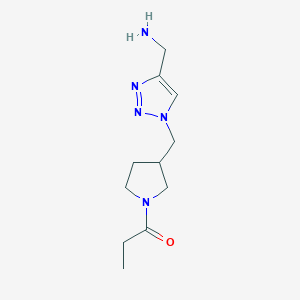

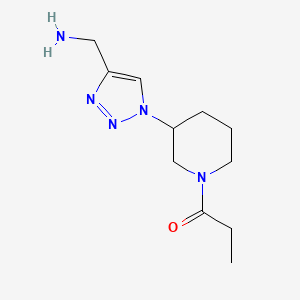

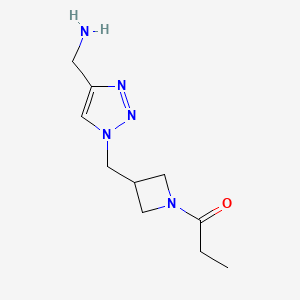

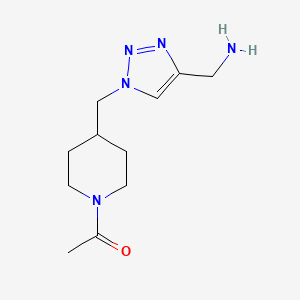

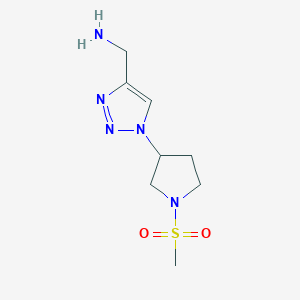

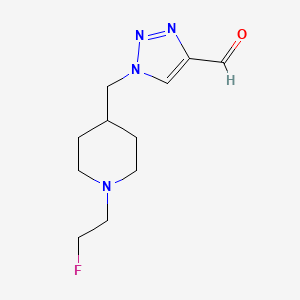

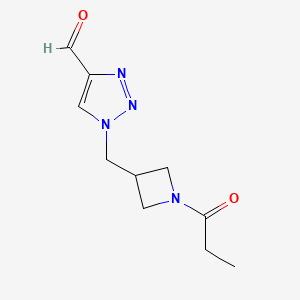

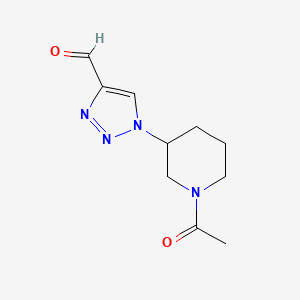

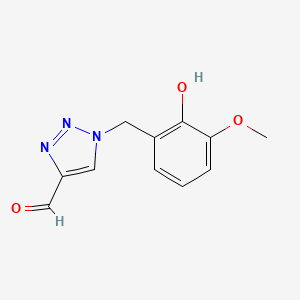

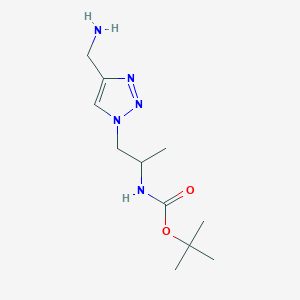

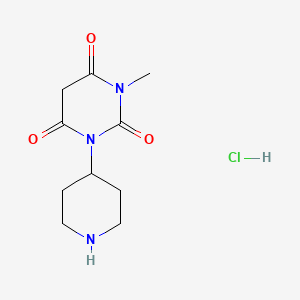

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.